CCR5 Antagonistic Activity: Positional Isomer Differentiation
The primary published research on this chemotype comes from a 2012 study evaluating novel piperidin-4-ol derivatives as CCR5 antagonists. While specific IC50 values for 1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol are not publicly available, the study establishes that the 3,5-dimethylphenyl substitution pattern yields active CCR5 antagonists [1]. The critical comparator is its positional isomer, 1-Benzyl-4-(2,5-dimethylphenyl)piperidin-4-ol, where the methyl group migration is predicted to alter key salt-bridge interactions with the CCR5 receptor, leading to a different activity profile .
| Evidence Dimension | Binding affinity/antagonistic activity at CCR5 receptor |
|---|---|
| Target Compound Data | Not publicly available (Active in class-level assay) |
| Comparator Or Baseline | 1-Benzyl-4-(2,5-dimethylphenyl)piperidin-4-ol (Activity not publicly disclosed) |
| Quantified Difference | Not quantifiable with public data |
| Conditions | In vitro CCR5 antagonistic assay (exact system from Weng et al., 2012 is behind paywall) |
Why This Matters
The specific 3,5-dimethyl pattern is critical as it defines a distinct spatial arrangement of lipophilic groups, directly impacting binding pocket complementarity; selecting the correct isomer is essential for reproducible research.
- [1] Weng, Z., et al. (2012). Synthesis and biological evaluation of novel piperidin-4-ol derivatives. Monatshefte für Chemie - Chemical Monthly, 143, 303–308. View Source
